molecular formula C9H13BrF2N2O B2738649 4-bromo-1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole CAS No. 1856089-39-8

4-bromo-1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole

Cat. No.: B2738649
CAS No.: 1856089-39-8
M. Wt: 283.117
InChI Key: BQWZXRCCTQUZPY-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom, a difluoromethyl group, and an isobutoxymethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl iodide.

    Attachment of the Isobutoxymethyl Group: The isobutoxymethyl group can be introduced through alkylation reactions using isobutyl bromide or isobutyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or alkoxides in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives such as pyrazole oxides.

    Reduction Products: Reduced derivatives such as pyrazole hydrides.

    Coupling Products: Biaryl or alkyl-aryl compounds.

Scientific Research Applications

4-Bromo-1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 4-bromo-1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine, difluoromethyl, and isobutoxymethyl groups can influence its binding affinity and specificity towards these targets. The exact pathways and molecular interactions involved can vary based on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(difluoromethyl)-1H-imidazole: Similar in structure but contains an imidazole ring instead of a pyrazole ring.

    4-Bromo-1-(difluoromethyl)-2-fluorobenzene: Contains a benzene ring with similar substituents but lacks the pyrazole ring.

    4-Bromo-1-(difluoromethyl)-2-methyl-1H-imidazole: Similar to the imidazole derivative but with a methyl group.

Uniqueness

4-Bromo-1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole is unique due to the combination of its functional groups and the pyrazole ring. This unique structure imparts specific chemical properties and potential applications that may not be achievable with similar compounds. The presence of the isobutoxymethyl group, in particular, can influence its solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-1-(difluoromethyl)-5-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrF2N2O/c1-6(2)4-15-5-8-7(10)3-13-14(8)9(11)12/h3,6,9H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWZXRCCTQUZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=C(C=NN1C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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